molecular formula C24H20ClN3O B12428051 FadD32 Inhibitor-1

FadD32 Inhibitor-1

Cat. No.: B12428051
M. Wt: 401.9 g/mol
InChI Key: KUVKRNSXKFMYHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FadD32 Inhibitor-1 is a potent inhibitor of the enzyme fatty acid degradation protein D32 (FadD32), which is essential for the biosynthesis of mycolic acids in Mycobacterium tuberculosis. Mycolic acids are crucial components of the bacterial cell wall, and their synthesis is vital for the survival and virulence of the bacterium. This compound has shown significant potential as an anti-tubercular agent by targeting this enzyme and disrupting the cell wall synthesis of Mycobacterium tuberculosis .

Preparation Methods

The synthesis of FadD32 Inhibitor-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. One of the synthetic routes involves the use of 4,6-diaryl-5,7-dimethyl coumarin as a core structure. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations . Industrial production methods may involve high-throughput screening techniques to identify and optimize the synthesis of this compound and its analogs .

Chemical Reactions Analysis

FadD32 Inhibitor-1 undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include organic solvents, acids, and bases. The major products formed from these reactions are typically derivatives of the coumarin core structure, which retain the inhibitory activity against FadD32 .

Scientific Research Applications

FadD32 Inhibitor-1 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the biosynthesis of mycolic acids and the role of FadD32 in this process. In biology, it is used to investigate the mechanisms of bacterial cell wall synthesis and the effects of disrupting this pathway. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of tuberculosis, especially in cases of drug-resistant strains. In industry, it may be used in the development of new anti-tubercular drugs and diagnostic tools .

Mechanism of Action

FadD32 Inhibitor-1 exerts its effects by inhibiting the acyl-acyl carrier protein synthetase activity of FadD32. This enzyme is responsible for activating long-chain fatty acids and transferring them to the polyketide synthase PKS13, which then joins the activated fatty acid chain to another fatty acid. By inhibiting FadD32, this compound disrupts the biosynthesis of mycolic acids, leading to the inhibition of bacterial cell wall synthesis and ultimately the death of Mycobacterium tuberculosis .

Comparison with Similar Compounds

FadD32 Inhibitor-1 is unique in its ability to specifically target the FadD32 enzyme and disrupt mycolic acid biosynthesis. Similar compounds include other inhibitors of mycolic acid biosynthesis, such as isoniazid, which targets InhA, and benzothiazinones, which target decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1). this compound is distinct in its mechanism of action and its potential to overcome resistance to existing anti-tubercular drugs .

Properties

Molecular Formula

C24H20ClN3O

Molecular Weight

401.9 g/mol

IUPAC Name

4-(2-chlorophenyl)-N,5,7-trimethyl-6-pyridin-4-ylquinoline-2-carboxamide

InChI

InChI=1S/C24H20ClN3O/c1-14-12-20-23(15(2)22(14)16-8-10-27-11-9-16)18(13-21(28-20)24(29)26-3)17-6-4-5-7-19(17)25/h4-13H,1-3H3,(H,26,29)

InChI Key

KUVKRNSXKFMYHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1C3=CC=NC=C3)C)C(=CC(=N2)C(=O)NC)C4=CC=CC=C4Cl

Origin of Product

United States

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